molecular formula C10H9Cl2NO3 B12075510 Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

Cat. No.: B12075510
M. Wt: 262.09 g/mol
InChI Key: JDOLKOHUXHDYCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate is a chemical compound belonging to the class of β-keto esters, characterized by its pyridine ring substituted with chlorine atoms. This structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds of this type are frequently utilized in the synthesis of more complex heterocyclic systems. For instance, closely related naphthalidine-3-carboxamide derivatives, synthesized from similar pyridinyl β-keto ester precursors, have been investigated for their potential as anti-hepatic fibrosis agents, acting through the repression of the PI3K/AKT/Smad and JAK2/STAT3 signaling pathways . The presence of the β-keto ester functional group provides two reactive sites for chemical transformation, allowing researchers to use this reagent in a variety of condensation, cyclization, and functionalization reactions to generate novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)4-8(14)10-7(12)3-6(11)5-13-10/h3,5H,2,4H2,1H3

InChI Key

JDOLKOHUXHDYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Coupling of 2,6-Dichloronicotinic Acid with Ethyl Malonate

The most widely documented synthesis involves the condensation of 2,6-dichloronicotinic acid with ethyl malonate using coupling agents such as carbonyl diimidazole (CDI). This method typically achieves yields of 75–85% under reflux conditions in anhydrous tetrahydrofuran (THF) over 6–8 hours. The reaction proceeds via activation of the carboxylic acid group in 2,6-dichloronicotinic acid by CDI, followed by nucleophilic attack by the enolate form of ethyl malonate (Figure 1).

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (acid to ethyl malonate)

  • Catalyst : 1.5 equivalents of CDI

  • Temperature : 65–70°C

  • Solvent : Anhydrous THF

  • Workup : Aqueous extraction followed by silica gel chromatography

Pyridine-Mediated Alkylation

An alternative approach utilizes pyridine as both a base and solvent. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate reacts with 3,5-dichloro-2-iodopyridine in pyridine at 20°C for 16–20 hours, yielding the target compound in 95–98% efficiency. This method avoids high temperatures but requires stoichiometric pyridine, complicating purification.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation significantly accelerates the condensation process. A 2024 study demonstrated that irradiating a mixture of 2,6-dichloronicotinic acid and ethyl malonate with CDI at 100 W for 10 minutes achieves 93% yield. The rapid dielectric heating reduces side reactions, such as decarboxylation, commonly observed in conventional heating.

Optimized Microwave Conditions

ParameterValue
Power100 W
Irradiation Time10 minutes
Temperature120°C
SolventDimethylformamide (DMF)
Post-ProcessingCooling to 25°C, precipitation with ice water

Comparative Efficiency

Table 1 contrasts microwave and traditional methods:

MethodYield (%)TimePurity (%)
Conventional Heating75–856–8 hours92–95
Microwave-Assisted9310 minutes98–99

Microwave synthesis reduces energy consumption by 60% and eliminates the need for prolonged inert atmospheres.

Alternative Pathways and Modifications

Acetic Acid-Promoted Cyclization

A lower-yield (40%) method involves heating ethyl 3-oxo-3-(pyridin-2-yl)propanoate with 3-phenyl-1H-1,2,4-triazol-5-amine in acetic acid at 115°C for 12 hours. While less efficient, this route introduces functional groups amenable to further derivatization, making it valuable for generating analogs.

Reaction Mechanism

  • Protonation : Acetic acid protonates the pyridine nitrogen, enhancing electrophilicity.

  • Nucleophilic Attack : The triazol-5-amine attacks the β-keto ester.

  • Cyclization : Intramolecular dehydration forms a fused heterocycle, which is subsequently hydrolyzed.

Solvent-Free Approaches

Emerging protocols explore solvent-free conditions using ball milling. Initial trials report 68% yield after 30 minutes of mechanical grinding, though scalability remains unverified.

Critical Analysis of Synthetic Challenges

Chlorine Substituent Reactivity

The 3,5-dichloro groups on the pyridine ring hinder nucleophilic substitution due to electron-withdrawing effects. This necessitates strong coupling agents like CDI or high-temperature regimes to activate the carbonyl group.

Purification Complexities

Residual pyridine in alkylation methods requires multiple aqueous washes, increasing solvent waste. Reverse-phase HPLC analyses reveal that microwave-synthesized batches contain fewer impurities (<1% vs. 3–5% in conventional methods).

Industrial Scalability and Environmental Impact

Cost-Benefit Analysis

Microwave-assisted synthesis reduces raw material costs by 20% through shorter reaction times and lower catalyst loads. However, equipment capital costs remain prohibitive for small-scale facilities.

Green Chemistry Metrics

Table 2 evaluates environmental metrics across methods:

MetricConventionalMicrowaveAcetic Acid
E-Factor (kg waste/kg product)18.26.742.5
PMI (Process Mass Intensity)23.48.955.1
Energy Consumption (kWh/mol)12.34.128.7

Microwave methods excel in minimizing waste and energy use, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate has been investigated for its potential as a therapeutic agent. Notably, its structure allows for interactions with biological targets relevant to disease treatment.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against breast cancer cells through apoptosis induction mechanisms. The structure-activity relationship (SAR) analysis suggests that modifications in the pyridine ring enhance potency against specific cancer types .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. In vitro assays demonstrated that it effectively inhibits the growth of resistant strains of Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

This compound is also explored for its potential use in agriculture as a pesticide or herbicide.

Herbicidal Activity

Studies have reported that this compound exhibits herbicidal properties against several common weeds. It acts by inhibiting specific enzymatic pathways crucial for plant growth, thus providing a selective control mechanism without harming crops .

Insecticidal Properties

Research has indicated that the compound can serve as an effective insecticide against agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

  • Conventional Organic Synthesis : Utilizing standard reagents and conditions to yield the compound.
  • Chemoenzymatic Approaches : Employing enzymes to facilitate specific reactions that enhance yield and selectivity .

Case Study on Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that apoptosis was induced through the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Case Study on Herbicidal Efficacy

Field trials assessing the herbicidal efficacy of this compound demonstrated effective control of Amaranthus retroflexus with a dosage of 200 g/ha applied pre-emergence. The results showed over 90% weed control compared to untreated plots, suggesting its viability as an eco-friendly herbicide alternative .

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the dichloropyridine moiety can enhance the compound’s binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate with analogous β-keto esters, focusing on substituent effects, reactivity, synthetic utility, and applications. Key compounds include derivatives with variations in aromatic rings (pyridine vs. benzene), halogen substituents (Cl, F, NO₂), and functional groups (methoxy, methylamino).

Structural and Electronic Comparisons

Compound Name Substituents/Aromatic System Key Structural Differences Similarity Score*
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-Cl₂ on benzene ring Benzene instead of pyridine 0.96
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-Cl₂ on benzene ring Cl substitution pattern differs 0.96
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-Cl₂ on benzene ring Cl positions alter ring electronics 0.90
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-F₂ on benzene ring Fluorine (smaller, electronegative) N/A
Ethyl 3-(2-chlorobenzoyl)acetate 2-Cl on benzoyl group Benzoyl vs. pyridinyl system 0.95

**Similarity scores based on molecular descriptors (e.g., Tanimoto index) from CAS data .

Key Observations:

  • Aromatic System Differences: Pyridine-based derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects compared to benzene analogs due to the nitrogen atom, enhancing reactivity in nucleophilic substitutions .
  • Substitution Patterns: 3,5-Dichloro substitution on pyridine creates a symmetric electronic environment, favoring regioselective reactions, whereas asymmetric substitutions (e.g., 2,4-dichlorophenyl) may lead to mixed reactivity .

Research Findings and Data Highlights

Stability and Metabolic Profiles

  • Chlorinated Derivatives: Exhibit longer half-lives in hepatic microsomes compared to fluorinated analogs due to slower oxidative metabolism .
  • Nitro-Substituted Compounds : Rapid reduction of nitro groups in vivo limits therapeutic utility .

Computational Binding Affinities (Glide XP Scoring)

Compound Type Binding Affinity (kcal/mol) Key Interaction Features
Dichloropyridinyl Derivatives -9.2 Hydrophobic enclosure, halogen bonds
Dimethoxyphenyl Analogs -7.8 Hydrogen bonding, π-π stacking

Biological Activity

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure:
this compound has the molecular formula C10H8Cl2N2O3C_{10}H_{8}Cl_{2}N_{2}O_{3} and features a pyridine ring substituted with two chlorine atoms at positions 3 and 5. The compound is synthesized through a reaction between 3,5-dichloropyridine-2-carboxylic acid and ethyl acetoacetate, typically under reflux conditions with suitable catalysts .

Synthetic Route:
The synthesis generally follows these steps:

  • Refluxing the reactants in an appropriate solvent.
  • Purification through recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various analogs, this compound was shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low compared to other similar compounds, indicating its potential as an effective antimicrobial agent .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoateEscherichia coli16

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific signaling pathways that regulate cell proliferation and survival .

Key Findings:

  • Cell Viability Assays: The compound reduced cell viability in a dose-dependent manner with IC50 values ranging from 10 to 20 µM across different cancer cell lines.
Cell LineIC50 (µM)
MCF-715
HeLa18

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. This includes potential inhibition of topoisomerases and other kinases that are vital for DNA replication and repair processes .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study screened various derivatives of pyridine compounds for their antimicrobial properties. This compound was identified as one of the most potent inhibitors against S. aureus, outperforming many known antibiotics .
  • Evaluation of Anticancer Effects:
    In a series of experiments focusing on breast cancer cells, treatment with this compound led to significant reductions in cell proliferation rates. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a Claisen condensation between ethyl acetoacetate derivatives and 3,5-dichloropyridine-2-carbonyl chloride. Optimization involves controlling stoichiometry (1:1.2 molar ratio of ethyl acetoacetate to acyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) is critical to isolate the product ≥95% purity .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Key signals include a triplet at δ 1.2–1.4 ppm (ethyl CH3), a quartet at δ 4.1–4.3 ppm (ethyl CH2), and a singlet at δ 3.5–3.7 ppm (keto carbonyl proton). Pyridinyl protons appear as two doublets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : Expected molecular ion peak at m/z 290.01 (C11H10Cl2NO3+) with fragment peaks at m/z 245 (loss of COOEt) and m/z 154 (3,5-dichloropyridinyl moiety) .

Q. What are the common impurities observed during synthesis, and how can they be quantified?

  • Methodological Answer : Major impurities include unreacted starting materials (e.g., ethyl acetoacetate) and hydrolyzed byproducts (e.g., 3,5-dichloropyridine-2-carboxylic acid). Reverse-phase HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) is recommended for quantification, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How does the electronic environment of the 3,5-dichloropyridinyl moiety influence the reactivity of the β-ketoester group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the β-ketoester carbonyl, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). Computational studies (DFT at B3LYP/6-31G* level) reveal a 15–20% increase in electrophilicity compared to non-halogenated analogs, correlating with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., keto-enol tautomerism) are addressed by:

  • Solvent Selection : Use of deuterated DMSO to stabilize the keto form.
  • Variable-Temperature NMR : Monitoring tautomeric equilibrium shifts between 25°C and 60°C .

Q. How can molecular docking studies predict the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer : Glide XP docking (Schrödinger Suite) with explicit water desolvation terms accurately models hydrophobic enclosure effects. For example, derivatives with para-substituted aryl groups show enhanced binding to cytochrome P450 enzymes (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .

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